2-(3-bromophenyl)-2-hydroxypropanoic acid
Description
2-(3-Bromophenyl)-2-hydroxypropanoic acid (IUPAC name: (S)-3-(3-bromophenyl)-2-hydroxypropanoic acid) is a chiral hydroxy acid derivative characterized by a brominated aromatic ring and a hydroxyl group on the α-carbon of the propanoic acid backbone. This compound, referred to as HO-2 in cyclic peptide research, is utilized as a non-canonical amino acid (ncAA) analogue in the synthesis of bioactive peptides. Its hydroxyl group enhances hydrogen-bonding interactions, influencing peptide conformation and stability .
Properties
IUPAC Name |
2-(3-bromophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-9(13,8(11)12)6-3-2-4-7(10)5-6/h2-5,13H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRZWSXFFKXKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the bromination of phenylpropanoic acid derivatives. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the meta position.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of phenylpropanoic acid is coupled with a brominated phenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of 2-(3-bromophenyl)-2-oxopropanoic acid.
Reduction: Formation of 2-(3-phenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 2-(3-azidophenyl)-2-hydroxypropanoic acid or 2-(3-cyanophenyl)-2-hydroxypropanoic acid.
Scientific Research Applications
2-(3-Bromophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 2-(3-bromophenyl)-2-hydroxypropanoic acid but differ in substituents, functional groups, and applications:
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid
- Molecular Formula : C₁₂H₁₅BrO₂
- Molecular Weight : 283.15 g/mol
- Key Features :
- Methyl group at the α-carbon instead of a hydroxyl group.
- Ethyl substituent at the 4-position of the bromophenyl ring.
- Properties :
- Applications : Intermediate in pharmaceuticals and agrochemicals .
3-(3-Bromo-2-fluorophenyl)propanoic acid
- Molecular Formula : C₉H₈BrFO₂
- Molecular Weight : 247.06 g/mol
- Key Features: Fluorine atom adjacent to bromine on the aromatic ring. Propanoic acid backbone without hydroxyl/methyl groups.
- Properties :
- Higher electronegativity due to fluorine, altering electronic properties compared to purely brominated analogues.
- Applications: No specific data, but fluorinated compounds are often used in medicinal chemistry .
2-(3-Bromophenyl)propanoic acid
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07 g/mol
- Key Features :
- Lacks hydroxyl/methyl groups at the α-carbon.
- Properties :
- Simpler structure with fewer steric constraints.
- Applications: Intermediate in organic synthesis; commercial availability noted .
3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid
- Molecular Formula : C₁₁H₁₀O₃S
- Molecular Weight : 222.26 g/mol
- Key Features :
- Benzo[b]thiophene ring replaces bromophenyl.
- Retains hydroxyl group at α-carbon.
- Properties :
- Sulfur-containing aromatic system may enhance π-stacking interactions.
- Applications: Potential use in pharmaceuticals due to thiophene’s bioactivity .
Data Table: Comparative Overview
Key Research Findings
Hydrogen Bonding: The hydroxyl group in this compound enables dimer formation in peptides, enhancing structural stability . In contrast, methyl-substituted analogues rely on steric effects for conformational control .
Solubility : Hydroxy acids generally exhibit higher aqueous solubility compared to methyl/ethyl derivatives due to polar hydroxyl groups .
Biological Activity
2-(3-Bromophenyl)-2-hydroxypropanoic acid, with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol, is an organic compound notable for its unique structural features, which include a bromine atom attached to a phenyl ring and a hydroxypropanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and materials science.
Biological Activity
Research has indicated that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating various inflammatory diseases.
- Antimicrobial Activity : It has been evaluated for its effectiveness against various pathogens, showing potential as an antimicrobial agent.
- Antioxidant Effects : The presence of the hydroxyl group may contribute to antioxidant properties, which help in mitigating oxidative stress.
Synthesis
The synthesis of this compound typically involves the bromination of phenolic precursors followed by hydroxypropanoic acid formation. The general synthetic route includes:
- Bromination : Introduction of the bromine atom onto the phenyl ring.
- Hydroxylation : Formation of the hydroxy group at the propanoic acid position.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-2-chlorophenylacetic acid | Lacks hydroxy group; contains acetic acid | Potentially different biological activity |
| 3-Bromo-2-chlorophenol | Hydroxyl group directly on benzene ring | Different reactivity due to lack of propanoic acid |
| 3-(4-Bromophenyl)-2-hydroxypropionic acid | Similar hydroxypropionic structure; different bromination site | Variations in biological activity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Life examined the antimicrobial properties of various derivatives, including this compound, demonstrating significant activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
- Anti-inflammatory Mechanisms : Another research effort focused on the anti-inflammatory effects of this compound through modulation of cytokine production in vitro. Results indicated a reduction in pro-inflammatory cytokines when cells were treated with varying concentrations of this compound .
- Oxidative Stress Reduction : In vivo studies have shown that this compound can reduce markers of oxidative stress in animal models, suggesting its utility in preventing oxidative damage associated with chronic diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
